10-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
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Overview
Description
10-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[64002,6]dodeca-1(8),2(6),9-trien-12-one is a complex organic compound featuring a unique structure that includes a trimethoxyphenyl group, a thiazole ring, and a diazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[64002,6]dodeca-1(8),2(6),9-trien-12-one typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts such as dimethylaminopyridine (DMAP) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
10-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring.
Scientific Research Applications
10-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 10-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt critical cellular processes, leading to the inhibition of cell growth and proliferation. The compound’s ability to bind to these targets is attributed to its unique structural features, which allow it to fit into specific binding sites and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and has a similar mechanism of action.
Combretastatin: A potent microtubule-targeting agent with structural similarities to the trimethoxyphenyl group.
Uniqueness
10-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one stands out due to its combination of a trimethoxyphenyl group, a thiazole ring, and a diazatricyclo framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
10-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-5-9-25-22(27)19-14-7-6-8-18(14)32-21(19)24-23(25)31-12-15(26)13-10-16(28-2)20(30-4)17(11-13)29-3/h5,10-11H,1,6-9,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNXESKHDWSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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